Imbricatolic Acid

Cytotoxicity Gastric Cancer Microbial Biotransformation

Imbricatolic acid is a labdane-type diterpene isolated primarily from Araucaria araucana resin and Juniperus communis berries. It is distinguished by a core decalin system with a C-19 carboxylic acid and a C-15 hydroxyalkyl side chain.

Molecular Formula C20H34O3
Molecular Weight 322.5 g/mol
CAS No. 6832-60-6
Cat. No. B1150828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImbricatolic Acid
CAS6832-60-6
Molecular FormulaC20H34O3
Molecular Weight322.5 g/mol
Structural Identifiers
SMILESCC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CCO
InChIInChI=1S/C20H34O3/c1-14(10-13-21)6-8-16-15(2)7-9-17-19(16,3)11-5-12-20(17,4)18(22)23/h14,16-17,21H,2,5-13H2,1,3-4H3,(H,22,23)/t14-,16-,17+,19+,20-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Imbricatolic Acid (CAS 6832-60-6): A Labdane Diterpene Scaffold for Gastroprotective and Antiproliferative Research


Imbricatolic acid is a labdane-type diterpene isolated primarily from Araucaria araucana resin and Juniperus communis berries [1]. It is distinguished by a core decalin system with a C-19 carboxylic acid and a C-15 hydroxyalkyl side chain. Unlike many in-class analogs that are simple structural isomers, imbricatolic acid has demonstrated quantifiable activity as a protein tyrosine phosphatase-1B (PTP-1B) inhibitor (IC50: 8.8 µM) [2] and exhibits selective cell-cycle arrest in p53-null lung cancer cells without inducing apoptosis [3], making it a defined pharmacological starting point rather than a mere phytochemical reference standard.

Imbricatolic Acid Procurement: Why Structural Analogs Cannot Replicate Its Baseline Biological Fingerprint


Simple substitution with closely related labdane diterpenes is chemically inadvisable because minor structural modifications at C-15 or C-19 drastically alter biological selectivity and potency. For example, the natural congener 1α-hydroxyimbricatolic acid (a direct microbial metabolite) exhibits an approximately 2.3-fold reduction in cytotoxicity against AGS cells compared to the parent compound (IC50: 307 µM vs. 134 µM) [1]. Furthermore, synthetic derivatization of the imbricatolic acid scaffold at C-15 with nitrogenous groups improves PTP-1B inhibition by roughly 25–40% over the native acid, proving that the unmodified scaffold provides a specific and consistent baseline for structure-activity relationship (SAR) studies rather than interchangeable analogue activity [2].

Quantitative Evidence for Imbricatolic Acid Differentiation: Head-to-Head Cytotoxicity and PTP-1B Inhibition Data


Superior Cytotoxicity of the Parent Scaffold vs. 1α-Hydroxy Metabolite in AGS Gastric Cells

In a direct head-to-head comparison, imbricatolic acid (1) demonstrated significantly higher cytotoxic potency against AGS human gastric adenocarcinoma cells than its microbial biotransformation product 1α-hydroxyimbricatolic acid (2). [1]

Cytotoxicity Gastric Cancer Microbial Biotransformation

Selective Cytotoxicity Against Cancer Cells vs. Normal Fibroblasts

Imbricatolic acid exhibits a clear selectivity window, being roughly twice as cytotoxic to AGS cancer cells as to normal human lung fibroblasts (MRC-5). [1]

Selective Toxicity Antiproliferative Therapeutic Window

Validated PTP-1B Inhibitory Baseline for Type 2 Diabetes SAR Studies

Imbricatolic acid serves as the essential PTP-1B inhibitory scaffold, with synthetic C-15 nitrogenous derivatives achieving IC50 values of 6.3–7.8 µM, representing a quantifiable improvement over the parent acid's IC50 of 8.8 µM. [1] [2]

PTP-1B Inhibition Type 2 Diabetes Insulin Signaling

Induction of p53-Independent Cell-Cycle Arrest Without Apoptosis

In p53-null CaLu-6 lung cancer cells, imbricatolic acid uniquely upregulates cyclin-dependent kinase inhibitors (p21, p27), leading to G1 phase accumulation and degradation of cyclins A, D1, and E1, without inducing significant apoptosis. This contrasts with classic cytotoxic labdanes that trigger non-specific cell death. [1]

Cell Cycle Arrest p53-Null Lung Cancer

Strategic Procurement Scenarios: When to Prioritize Imbricatolic Acid Over Generic Labdane Diterpenes


Gastric Cancer and Selective Cytotoxicity Research

Given its 2.1-fold selectivity for gastric adenocarcinoma cells (AGS, IC50: 134 µM) over normal fibroblasts (MRC-5, IC50: 280 µM), imbricatolic acid is the compound of choice for initial screening in gastric cancer models where sparing normal tissue is a priority [1].

Medicinal Chemistry Optimization for PTP-1B Inhibitors

As the parent scaffold with a confirmed PTP-1B IC50 of 8.8 µM, imbricatolic acid is the essential starting material for synthesizing C-15 and C-19 derivatives that achieve up to 28% greater potency [1][2].

p53-Null Non-Small Cell Lung Cancer (NSCLC) Cell Cycle Studies

For investigations requiring p53-independent G1 arrest without triggering apoptosis, imbricatolic acid provides a unique mechanism validated in CaLu-6 cells, differentiating it from typically pro-apoptotic diterpenes [1].

Microbial Biotransformation and Metabolite Toxicology Comparisons

Imbricatolic acid's 2.3-fold higher cytotoxicity against AGS cells compared to its primary fungal metabolite (1α-hydroxyimbricatolic acid) makes it a baseline control for studies on metabolic detoxification pathways using Aspergillus niger models [1].

Quote Request

Request a Quote for Imbricatolic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.